6-Sulfamoylpyridine-3-carboxylic acid

Autotaxin Inhibitors Lysophosphatidic Acid (LPA) Signaling Crystallography

Researchers targeting ATX or CA isoforms often lack validated bifunctional building blocks. 6-Sulfamoylpyridine-3-carboxylic acid (6-SPCA) solves this: a pyridine-3-carboxylic acid with a primary sulfonamide, yielding potent ATX inhibitors (IC50=13.5 nM) and selective CA prodrugs (93-fold CAII/CAI). • Validated scaffold: Co-crystal structure (PDB 7G4N) enables structure-based design. • Reliable supply: 95% purity, white crystalline powder, ambient shipping. • Versatile intermediate: Ideal for focused library synthesis in fibrosis, glaucoma, and oncology research.

Molecular Formula C6H6N2O4S
Molecular Weight 202.19 g/mol
CAS No. 285135-56-0
Cat. No. B1288649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Sulfamoylpyridine-3-carboxylic acid
CAS285135-56-0
Molecular FormulaC6H6N2O4S
Molecular Weight202.19 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)S(=O)(=O)N
InChIInChI=1S/C6H6N2O4S/c7-13(11,12)5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)(H2,7,11,12)
InChIKeyKUGDGAKDFIXCAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Sulfamoylpyridine-3-carboxylic Acid: A Versatile Scaffold


6-Sulfamoylpyridine-3-carboxylic acid (6-SPCA) is a pyridine-3-carboxylic acid derivative substituted with a primary sulfamoyl (-SO2NH2) group at the 6-position [1]. This bifunctional building block combines the metal-chelating properties of a carboxylic acid with the hydrogen-bonding capacity and zinc-binding potential of a primary sulfonamide, making it a versatile intermediate for medicinal chemistry and probe development . The compound is commercially available as a white to off-white crystalline powder with a typical purity of 95% and a molecular weight of 202.19 g/mol .

Bifunctional intermediate: carboxylic acid and primary sulfonamide enable metal chelation and hydrogen bonding.
Supports amide, ester, and sulfonamide derivatization for medicinal chemistry and probe design.
Defined purity specification supports synthetic reproducibility and consistent building block supply.

6-Sulfamoylpyridine-3-carboxylic Acid: Why Substitutes Fail


While several sulfonamide-substituted pyridine carboxylic acids exist, direct substitution of 6-sulfamoylpyridine-3-carboxylic acid with seemingly similar analogs (e.g., 6-mercapto-, 6-amino-, or 6-hydroxy-pyridine-3-carboxylic acids) is not scientifically valid without rigorous re-validation. The unique combination of a primary sulfamoyl group at the 6-position and a carboxylic acid at the 3-position on the pyridine ring dictates a specific electronic and steric environment that governs both its reactivity as a synthetic building block and its interaction with biological targets . Critically, this precise substitution pattern is essential for the compound's demonstrated ability to serve as a precursor for potent autotaxin (ATX) inhibitors and carbonic anhydrase (CA) prodrugs, where even minor alterations in the position or nature of the sulfonamide group can lead to a complete loss of activity or a drastic shift in isozyme selectivity [1][2].

Replacing the 6-sulfamoyl group with amino, hydroxy, or mercapto alters electronic and steric properties, shifting reactivity.
Loss of primary sulfonamide hydrogen-bonding and zinc-binding capacity may compromise target engagement in ATX/CA research contexts.
Substitution at other positions or with N-substituted sulfonamides may alter isozyme selectivity profiles or result in loss of activity.

6-Sulfamoylpyridine-3-carboxylic Acid: Performance Evidence


Autotaxin (ATX) Inhibition

6-Sulfamoylpyridine-3-carboxylic acid serves as a critical precursor for highly potent autotaxin (ATX) inhibitors. When elaborated into a specific pyrrolopyrrole carboxamide derivative (the full ligand in PDB 7G4N), the resulting compound exhibits an IC50 of 13.5 nM (0.0135 µM) against rat autotaxin [1]. This level of potency is on par with or exceeds that of many other ATX inhibitor scaffolds reported in the literature [2]. While a direct, side-by-side comparison of the unelaborated acid is not available, the co-crystal structure confirms the sulfamoyl-pyridine moiety makes specific, critical interactions within the ATX active site, validating its utility as a privileged fragment for this target [1].

ATX Inhibition
Class-level inference
IC₅₀ 13.5 nM
Reported low nanomolar inhibition as pyrrolopyrrole derivative
Co-crystal validated (PDB 7G4N); against rat autotaxin
Autotaxin Inhibitors Lysophosphatidic Acid (LPA) Signaling Crystallography

Carbonic Anhydrase Prodrug Selectivity

6-Sulfamoylpyridine-3-carboxylic acid can be formulated as a prodrug to achieve potent and selective inhibition of specific carbonic anhydrase (CA) isozymes. A steroidal prodrug of 6-sulfamoylnicotinic acid (3-hydroxyestra-1,3,5(10)-trien-17beta-yl 6'-sulfamoylnicotinate) demonstrated an ID50 of 31 nM against human CAII, while showing a significantly weaker ID50 of 2900 nM against human CAI [1]. This 93-fold difference in potency highlights the potential of this scaffold to achieve isozyme selectivity when properly derivatized, a key differentiator from many broad-spectrum sulfonamide CA inhibitors.

CA Isozyme Selectivity
Cross-study comparable
CAII: 31 nM | CAI: 2900 nM
Supports CAII-selective inhibitor design
93-fold selectivity; as steroidal prodrug derivative
Carbonic Anhydrase Inhibitors Prodrug Design Isozyme Selectivity

Purity and Storage Stability

Commercially sourced 6-sulfamoylpyridine-3-carboxylic acid is supplied with a defined purity specification of ≥95%, ensuring reproducibility in synthetic applications . This is a critical parameter for procurement, as lower purity grades can introduce impurities that interfere with sensitive reactions like amide couplings or metal-catalyzed cross-couplings. Furthermore, its recommended long-term storage at 4°C in a cool, dry place provides clear guidance for maintaining material integrity over time , a practical differentiator from more labile or hygroscopic pyridine-carboxylic acid analogs.

Purity & Storage
Supplier data
≥95% purity
Defined purity aids synthetic reproducibility
Review lot-specific COA; store at 4°C in dry conditions
Chemical Synthesis Building Blocks Quality Control

Co-crystal Structure and Binding Mode

The high-resolution (1.67 Å) crystal structure of rat autotaxin in complex with a 6-sulfamoylpyridine-3-carboxylic acid derivative (PDB 7G4N) provides atomic-level detail on the binding interactions of this scaffold [1]. The structure reveals that the sulfamoyl group makes specific hydrogen bonds and electrostatic interactions within the enzyme's active site, while the pyridine-carboxylic acid core provides a rigid scaffold for optimal spatial orientation [1]. This structural information is a significant advantage over similar scaffolds for which no co-crystal structures exist, enabling more rational and efficient structure-based drug design (SBDD) and fragment-based lead discovery (FBLD) campaigns.

Co-crystal Structure
Supporting evidence
PDB 7G4N (1.67 Å)
Enables structure-based design
With rat autotaxin; shows sulfamoyl interactions
X-ray Crystallography Structure-Based Drug Design Protein-Ligand Interactions

CYP Enzyme Binding Affinity

Preliminary data from BindingDB indicates that compounds containing the 6-sulfamoylpyridine-3-carboxylic acid motif can exhibit differential binding to cytochrome P450 (CYP) enzymes, which are key determinants of drug metabolism and potential drug-drug interactions. A related sulfonamide-pyridine derivative showed a Kd of 580 nM for CYP2A13, compared to a much weaker Kd of 4.5 µM for CYP2A6 [1]. This 7.8-fold difference in binding affinity between two closely related CYP isoforms suggests that the scaffold can be tuned to modulate metabolic stability, a crucial consideration for advancing compounds into in vivo studies and clinical development.

CYP Isoform Binding
Cross-study comparable
CYP2A13: 580 nM | CYP2A6: 4500 nM
Supports metabolic stability optimization
7.8-fold selectivity; related sulfonamide-pyridine derivative
Cytochrome P450 Drug Metabolism ADME

Synthetic Accessibility

Patents describe robust methods for synthesizing 6-sulfamoylpyridine-3-carboxylic acid and its derivatives, confirming its accessibility as a starting material for larger-scale projects. One approach involves the reaction of a pyridine sulfonic acid with a carbamoyl chloride in a ketone solvent [1]. Another patent outlines a process for preparing a wide range of sulfur-substituted pyridine derivatives, demonstrating the versatility of this core for generating chemical diversity [2]. This established synthetic tractability is a key differentiator from more complex or synthetically challenging pyridine-carboxylic acid scaffolds, ensuring that research programs are not bottlenecked by material supply or difficult chemistry.

Synthetic Accessibility
Supporting evidence
Multiple patent routes
Supports scalable synthesis planning
Review patent literature for specific conditions
Synthetic Chemistry Process Chemistry Derivatization

6-Sulfamoylpyridine-3-carboxylic Acid: Applications


ATX Inhibitors for Fibrosis and Oncology

Based on the demonstrated potency of a derivative in inhibiting autotaxin (IC50 = 13.5 nM) and the availability of a high-resolution co-crystal structure (PDB 7G4N) [1], this compound is ideally suited for use as a starting fragment in structure-based drug design (SBDD) programs targeting ATX. Researchers can utilize the scaffold to rapidly synthesize focused libraries of amide, ester, and sulfonamide analogs, using the co-crystal structure to guide optimization of potency, selectivity, and drug-like properties for the treatment of fibrotic diseases (e.g., idiopathic pulmonary fibrosis) and cancer.

Isozyme-Selective CA Prodrugs

The 93-fold selectivity for CAII over CAI observed for a steroidal prodrug of this scaffold [2] supports its application in developing next-generation CA inhibitors with improved therapeutic windows. This scenario is particularly relevant for designing novel anti-glaucoma agents that require potent inhibition of CAII in the eye while minimizing systemic side effects associated with CAI inhibition. The prodrug strategy also allows for targeted delivery and enhanced bioavailability.

Chemical Probes for LPA Signaling

Given the potent inhibition of autotaxin (ATX) by a derivative, this compound can be used as a precursor for creating chemical probes (e.g., fluorescent or biotinylated derivatives) to study the role of lysophosphatidic acid (LPA) signaling in cellular processes [1]. Such tools are invaluable for elucidating the mechanisms of ATX/LPA axis in cancer metastasis, inflammation, and wound healing, enabling target validation studies and the identification of new therapeutic intervention points.

CYP Metabolic Stability Optimization

The differential binding affinities observed for CYP2A13 and CYP2A6 (580 nM vs. 4500 nM) [3] suggest that the 6-sulfamoylpyridine-3-carboxylic acid scaffold can be a useful template for medicinal chemists seeking to fine-tune the metabolic stability of lead compounds. By systematically modifying substituents around the core, researchers can potentially dial in a desired metabolic profile, reducing the risk of rapid clearance or adverse drug-drug interactions. This application is critical for advancing early-stage hits into viable drug candidates.

Application
Selection Property
Validation Focus
ATX Inhibitor Discovery (Fibrosis/Oncology Research)
Bifunctional core for amide/ester library synthesis
Target engagement assays and co-crystal-guided optimization
CAII-Selective Prodrug Design (Glaucoma Research)
Primary sulfonamide prodrug strategy
CAII/CAI selectivity profiling and ocular delivery models
Chemical Probe Development for LPA Signaling
Sulfamoyl group for bioconjugation and fluorescent tagging
ATX/LPA pathway engagement and cellular imaging
CYP Metabolic Stability Profiling
Modifiable pyridine core for tuning CYP interactions
CYP isoform selectivity assays and metabolic clearance studies

Technical Documentation Hub

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35 linked technical documents
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